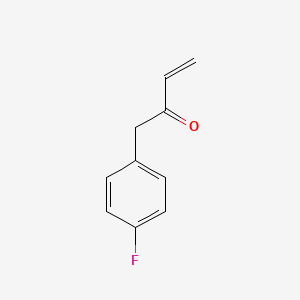

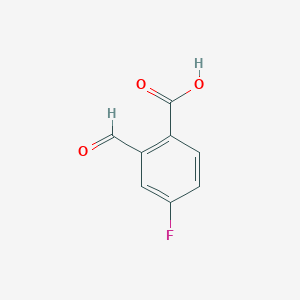

1-(4-氟苯基)丁-3-烯-2-酮

描述

1-(4-Fluorophenyl)but-3-en-2-one is a fluorinated organic compound that has been the subject of various studies due to its interesting properties and potential applications. The presence of the fluorine atom on the phenyl ring can significantly alter the chemical and physical properties of the molecule, making it a valuable target for research in fields such as drug discovery, materials science, and organic synthesis .

Synthesis Analysis

The synthesis of fluorinated compounds like 1-(4-Fluorophenyl)but-3-en-2-one often involves multi-step reactions and the use of specialized reagents. For instance, the synthesis of related fluorinated biphenyl liquid crystals was achieved through a nine-step reaction sequence starting from 4-alkylcyclohexanecarboxylic acids . Similarly, substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized by a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes . These methods highlight the complexity and the need for precise conditions to obtain the desired fluorinated products.

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been extensively studied using various spectroscopic and computational techniques. For example, the optimized molecular structure and vibrational frequencies of a pyrazole derivative were investigated both experimentally and theoretically, showing good agreement with X-ray diffraction data . The geometrical parameters and the stability of the molecule, which arise from hyper-conjugative interactions and charge delocalization, were analyzed using natural bonding orbital (NBO) analysis .

Chemical Reactions Analysis

Fluorinated compounds like 1-(4-Fluorophenyl)but-3-en-2-one can undergo a variety of chemical reactions. The fluorine atom can influence the reactivity of the molecule, as seen in the study of a novel fluorinating agent, which demonstrated the ability to convert various functional groups to fluorinated counterparts with high yields and stereoselectivity . The reactivity of the carbonyl group, in particular, is enhanced by the electronegativity of the fluorine atom, making it a reactive site for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the presence of the fluorine atom. For instance, the refractive indices of a related compound in different solvent mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated to understand the nature of interactions within the molecule and with solvents . The mesomorphic properties of fluorinated biphenyl liquid crystals were also investigated, revealing a broad nematic mesophase with low melting points and high clearing points, which are influenced by the fluorinated terminal group .

科学研究应用

分子结构和光谱

分子结构分析:(E)-3-(4-氯苯基)-1-(4-氟苯基)丙-2-烯-1-酮,1-(4-氟苯基)丁-3-烯-2-酮的衍生物,已经通过HF和DFT方法合成并进行分析。研究重点放在振动波数、几何参数和超共轭相互作用上,表明具有显著的稳定性和电子密度转移特性 (Najiya et al., 2014)。

折射率研究:对3-(4-氟苯基)-1-苯基丙-2-烯-1-酮在甲醇和苯混合物中的折射率进行了研究。这为分子相互作用和性质(如摩尔折射率和内部压力)提供了见解 (Chavan & Gop, 2016)。

晶体学和材料性质

- 晶体生长和表征:3-(4-氟苯基)-1-(4-甲基苯基)丙-2-烯-1-酮(FMPP)已成为研究对象,重点关注其晶体生长、结构和材料性质,包括带隙能量和分子超极化率,有助于了解其在材料科学应用中的潜力 (Meenatchi et al., 2015)。

化学相互作用和合成

与生物分子的合成和相互作用:对合成的1-(4-氟苯基)-3-苯基丙-2-烯-1-酮化合物进行的研究揭示了与牛血清白蛋白的相互作用,为生物相互作用和在生物化学中的潜在应用提供了见解 (Garg & Raghav, 2013)。

- 化学涉及使用2,3-二-(4-氟苯基)丁-1,3-二烯合成具有4-氟苯基酮末端基团的远端寡聚物,揭示了在创建专用聚合物方面的潜在应用 (Dix, Ebdon, & Hodge, 1993)。

液晶研究

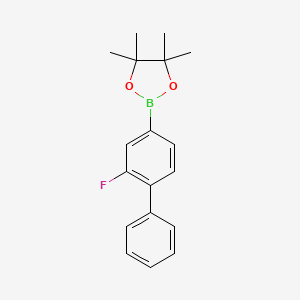

- 液晶的合成和性质:探索了基于丁-3-烯基的氟代联苯液晶的合成,其中包括侧向氟代取代基和丁-3-烯基末端基团。这些化合物表现出广泛的向列型向列相,表明在液晶显示技术中具有潜力 (Jiang et al., 2012)。

量子化学分析

- 关于查尔酮衍生物的量子化学分析:通过量子化学方法分析了(E)-3-(4-溴苯基)-1-(4-氟苯基)丙-2-烯-1-酮,一种查尔酮衍生物的分子结构。该研究有助于理解电子性质和HOMO-LUMO能隙,对设计具有特定电子特性的材料至关重要 (Zaini et al., 2018)。

结构表征和分析

- 结构表征:对与1-(4-氟苯基)丁-3-烯-2-酮相关的各种化合物进行了详细的结构表征,包括X射线晶体学和光谱技术,为了解它们的分子几何结构和在化学各领域的潜在应用提供了重要见解 (Butcher et al., 2007)。

属性

IUPAC Name |

1-(4-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEZODIMVODHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610749 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)but-3-en-2-one | |

CAS RN |

860642-35-9 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)